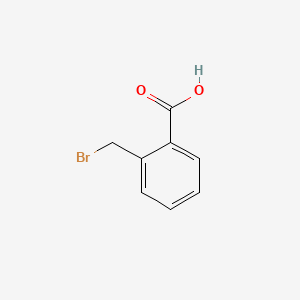

2-(Bromomethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403995. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMPDKYTNEMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991457 | |

| Record name | 2-(Bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-89-1 | |

| Record name | 7115-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)benzoic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 2-(Bromomethyl)benzoic Acid

Abstract

This compound, also known as α-bromo-o-toluic acid, is a pivotal bifunctional molecule in modern organic synthesis. Its unique structure, featuring both a carboxylic acid and a reactive benzylic bromide, renders it an invaluable starting material for the construction of complex molecular architectures, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive examination of the predominant synthesis mechanism for this compound: the free-radical bromination of 2-methylbenzoic acid. We will dissect the reaction from a mechanistic standpoint, detail a field-proven experimental protocol, and discuss critical process parameters that ensure high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.

The Strategic Importance of Benzylic Bromination

The synthesis of this compound is a classic example of benzylic bromination, a highly selective process that targets the C-H bonds of an alkyl group directly attached to an aromatic ring.[2][3] The exceptional reactivity of this "benzylic" position is rooted in the principles of radical stability.

The Benzylic Radical: A Resonance-Stabilized Intermediate

The core of the reaction's selectivity lies in the stability of the benzylic radical formed as an intermediate. When a hydrogen atom is abstracted from the methyl group of 2-methylbenzoic acid, the resulting radical is not localized on the carbon atom. Instead, it is stabilized through resonance, delocalizing the unpaired electron into the π-system of the benzene ring.[3][4] This delocalization significantly lowers the activation energy for its formation, making the benzylic C-H bonds weaker and more susceptible to radical cleavage than other alkyl C-H bonds.[4]

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can perform free-radical bromination, it is a suboptimal choice for substrates containing an aromatic ring or other sites of unsaturation.[5][6] Br₂ can readily participate in competing and often faster reactions, such as electrophilic aromatic substitution on the benzene ring.[2]

To circumvent this, N-Bromosuccinimide (NBS) is overwhelmingly the preferred reagent.[5] The critical function of NBS is to maintain a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[2][6] This is achieved through the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation step of the radical mechanism. This low Br₂ concentration ensures that the radical substitution pathway is kinetically favored over competing ionic pathways.[5]

The Free-Radical Chain Mechanism

The conversion of 2-methylbenzoic acid to this compound via NBS proceeds through a well-established radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is kickstarted by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or by the application of UV light.[7] This generates initial radicals which then react with trace amounts of HBr or NBS to produce the key chain-carrying species: the bromine radical (Br•).

-

Propagation: This is a self-sustaining cycle where the majority of the product is formed.

-

Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 2-methylbenzoic acid. This is the rate-determining step and results in the formation of the resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[3]

-

Bromination: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS + HBr) to yield the final product, this compound, and a new bromine radical (Br•). This new Br• then cycles back to step 1, continuing the chain reaction.[3][4]

-

-

Termination: The chain reaction ceases when two radical species combine, neutralizing each other. This can occur in several ways, such as the combination of two bromine radicals. These are statistically infrequent events compared to the propagation steps.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-(Bromomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent

2-(Bromomethyl)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a reactive bromomethyl group ortho to the carboxyl function. This unique structural arrangement makes it a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature—a nucleophilic-susceptible benzylic bromide and an esterifiable carboxylic acid—allows for its strategic incorporation into a wide array of complex molecular architectures.[1][2][3] Consequently, it serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty polymers, and advanced materials.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, and the experimental methodologies required for its accurate characterization, offering a foundational resource for its effective application in research and development.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in different solvent systems, determining appropriate reaction conditions, and establishing its identity and purity.

| Property | Value | Source(s) |

| CAS Number | 7115-89-1 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][4][5] |

| Molecular Weight | 215.04 g/mol | [1][4][5] |

| Appearance | White solid / powder | [1][2] |

| Melting Point | 146-152 °C (with decomposition) | [1][6] |

| Boiling Point | 317.1 ± 17.0 °C (Predicted) | [2][3][6] |

| Density | 1.635 ± 0.06 g/cm³ (Predicted) | [3][6][7] |

| pKa | 3.66 ± 0.36 (Predicted) | [2][3] |

| Solubility | Insoluble in water.[2][3][8] Soluble in 95% ethanol. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signal regions:

-

Aromatic Protons (Ar-H): A complex multiplet pattern typically between δ 7.0-8.2 ppm, integrating to 4H. The ortho-substitution pattern leads to characteristic splitting.

-

Methylene Protons (-CH₂Br): A sharp singlet appearing further downfield than a typical benzylic proton due to the deshielding effect of the adjacent bromine atom, expected around δ 4.5-5.0 ppm, integrating to 2H.

-

Carboxylic Acid Proton (-COOH): A broad singlet that can appear over a wide chemical shift range (typically δ 10-13 ppm) and is readily exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the different carbon environments:

-

Carbonyl Carbon (-C=O): A signal in the δ 165-175 ppm region.

-

Aromatic Carbons (Ar-C): Multiple signals between δ 125-140 ppm.

-

Methylene Carbon (-CH₂Br): A signal around δ 30-35 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands for this compound include:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1200-1300 cm⁻¹ region.

-

C-Br Stretch: A signal typically found in the fingerprint region, around 600-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine: [M]⁺ at m/z ≈ 214 for ⁷⁹Br and [M+2]⁺ at m/z ≈ 216 for ⁸¹Br.

-

Fragmentation: Common fragmentation patterns may include the loss of Br• (m/z 79/81) and the loss of the COOH• group.

Experimental Protocols for Physical Property Verification

The following protocols describe standard laboratory procedures for verifying the key physical properties of a supplied sample of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology:

-

Sample Preparation: Place a small amount (2-3 mg) of the finely powdered, dry this compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.

-

Heating Program:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~140 °C).

-

Once the temperature is within 15-20 °C of the expected range, reduce the ramp rate to a slow 1-2 °C/min to ensure thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting range is reported as T₁ - T₂. Note any signs of decomposition (e.g., color change, gas evolution).[1]

-

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification (recrystallization), and analysis (e.g., NMR).

Methodology:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: Add approximately 10 mg of this compound to each test tube.

-

Observation at Room Temperature: Vigorously shake or vortex each tube for 30 seconds. Allow any undissolved solid to settle and observe. Classify as "soluble," "partially soluble," or "insoluble."

-

Observation with Heating (Optional): Gently warm the tubes containing undissolved solid in a water bath to assess temperature-dependent solubility. Cool to room temperature and observe if the compound precipitates, which is a key principle for recrystallization.

Visualizations

Diagram 1: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Diagram 2: Workflow for Identity and Purity Confirmation

Caption: Logical workflow for sample identity and purity verification.

Stability, Storage, and Safety

Chemical Stability and Reactivity

This compound's reactivity is dominated by its two functional groups. The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. The carboxylic acid can participate in standard reactions such as esterification and amide bond formation. The compound is sensitive to strong bases, which can deprotonate the carboxylic acid and potentially promote side reactions.[9]

Storage and Handling

-

Storage: To ensure long-term stability, the compound should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[3][6][8] It should be protected from moisture and light.[5]

-

Handling: Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust.[9] It causes severe skin burns and serious eye damage.[4][10][11]

Incompatible Materials

Avoid contact with strong bases and strong oxidizing agents.[9]

Conclusion

This compound is a cornerstone reagent whose utility is directly linked to its distinct physical and chemical properties. A thorough understanding of its melting point, solubility, and spectroscopic characteristics is paramount for its successful application in synthesis. The protocols and data presented in this guide provide researchers and drug development professionals with the necessary framework to confidently handle, characterize, and employ this versatile molecule in their work, ensuring both the integrity of their results and the safety of their laboratory practice.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]

- 3. This compound | 7115-89-1 [chemicalbook.com]

- 4. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7115-89-1 | FB29994 [biosynth.com]

- 6. This compound CAS#: 7115-89-1 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, CasNo.7115-89-1 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

2-(Bromomethyl)benzoic acid CAS number 7115-89-1

An In-Depth Technical Guide to 2-(Bromomethyl)benzoic Acid (CAS 7115-89-1)

Abstract

This compound, CAS number 7115-89-1, is a bifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its molecular architecture, featuring both a carboxylic acid and a reactive benzylic bromide, makes it a highly versatile building block for constructing complex molecular frameworks. This guide provides a comprehensive technical overview, detailing the compound's properties, a validated synthesis protocol with mechanistic rationale, an exploration of its key reaction pathways, and a summary of its applications and safety considerations. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical utility.

The Molecular Architecture of a Versatile Reagent

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups, which can be addressed selectively under different reaction conditions.

-

The Carboxylic Acid Group (-COOH): This group provides a handle for standard transformations such as esterification, amide bond formation, and salt formation. Its acidity and ability to participate in hydrogen bonding also influence the molecule's physical properties, such as its melting point and solubility.

-

The Benzylic Bromide Group (-CH₂Br): The bromide is positioned at a benzylic carbon, making it an excellent leaving group in nucleophilic substitution reactions. This site is the primary point of reactivity for alkylation of various nucleophiles, enabling the extension of the molecular scaffold.

This dual functionality allows for a stepwise synthetic strategy where one group can be reacted while the other is preserved for a subsequent transformation, making it an invaluable tool for creating diverse molecular libraries.[1][2]

Caption: Chemical structure and key functional groups of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7115-89-1 | [1][3] |

| Molecular Formula | C₈H₇BrO₂ | [1][4] |

| Molecular Weight | 215.05 g/mol | [1][4] |

| Appearance | White to off-white powder | [1][5] |

| Melting Point | 146-152 °C (decomposes) | [1] |

| Solubility | Insoluble in water | [2][] |

| Synonyms | α-Bromo-o-toluic acid, o-Carboxybenzyl bromide | [1][] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1][7] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing this compound is through the free-radical bromination of o-toluic acid. This process leverages the relative stability of the benzylic radical intermediate.

Causality Behind Experimental Choices

-

Starting Material: o-Toluic acid is chosen for its commercially available nature and the strategic ortho-positioning of the methyl and carboxylic acid groups, which leads directly to the target molecule.

-

Brominating Agent: While liquid bromine (Br₂) is effective, N-Bromosuccinimide (NBS) is often preferred as a safer and more convenient source of bromine radicals.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is crucial.[8] These solvents do not participate in the radical reaction and readily dissolve the starting material.

-

Initiator: UV light (from a tungsten or mercury lamp) or a chemical initiator like AIBN (Azobisisobutyronitrile) is required to homolytically cleave the Br-Br bond (or N-Br bond in NBS), generating the initial bromine radical that propagates the chain reaction.[8]

Experimental Protocol: Radical Bromination of o-Toluic Acid

This protocol is adapted from established literature procedures.[8]

Step 1: Reaction Setup

-

Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Add o-toluic acid (1.0 eq) and carbon tetrachloride (approx. 10 mL per gram of acid) to the flask.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the suspension.

-

Position a UV lamp (e.g., a 200W tungsten lamp) to irradiate the flask.[8]

Step 2: Reaction Execution

-

Heat the mixture to a gentle reflux while stirring and irradiating.

-

The reaction is marked by the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase. The disappearance of the o-toluic acid spot indicates completion (typically 2-4 hours).[8]

Step 3: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension to remove the succinimide byproduct.

-

Wash the solid byproduct with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., by dissolving in a minimal amount of hot solvent and adding a non-polar co-solvent like n-hexane upon cooling) to obtain pure this compound as a colorless solid.[8]

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis, the following validation checks are essential:

-

Reaction Monitoring (TLC): Provides real-time qualitative assessment of the conversion of starting material to product.

-

Melting Point Analysis: A sharp melting point within the literature range (146-152 °C) indicates high purity.[1] A broad or depressed melting range suggests impurities.

-

Spectroscopic Confirmation (¹H NMR): The identity of the final product must be confirmed. The expected ¹H NMR spectrum (in CDCl₃) would show a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.6-4.9 ppm, aromatic protons in the δ 7.2-8.1 ppm region, and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm.

Caption: Workflow for the synthesis and validation of this compound.

Reactivity and Mechanistic Pathways

The power of this compound lies in its ability to serve as a linchpin, connecting different molecular fragments through its two distinct reactive sites.

Path A: Nucleophilic Substitution at the Benzylic Carbon

The C-Br bond is the most reactive site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups.

-

O-Alkylation: Reaction with alcohols or phenols (often under basic conditions) yields ethers.

-

N-Alkylation: Amines, amides, and other nitrogen nucleophiles can be alkylated to form substituted amines.

-

S-Alkylation: Thiols react to form thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters, can be used for carbon-carbon bond formation.

Path B: Derivatization of the Carboxylic Acid

The carboxylic acid can be converted into other functional groups using standard organic chemistry protocols.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like DCC/EDC) followed by reaction with an amine produces an amide.

Path C: Intramolecular Cyclization

A particularly noteworthy reaction is its intramolecular cyclization to form isobenzofuran-1(3H)-one, also known as phthalide. This transformation can occur under basic conditions, where the carboxylate anion acts as an internal nucleophile, displacing the bromide.[9] This pathway is a powerful method for synthesizing the phthalide core, a scaffold present in numerous natural products and pharmaceuticals.

Caption: Major reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It is a key building block for creating a variety of biologically active molecules.[1] Its structure is leveraged in the synthesis of compounds with potential antibacterial and anti-inflammatory properties.[1] Furthermore, it has been identified as a useful reagent in the synthesis of related substances and impurities of major drugs like Imatinib, which is critical for pharmaceutical development and quality control.[2] The ability to introduce the o-carboxybenzyl moiety is crucial for modifying solubility, providing a point of attachment, or acting as a key pharmacophoric element.

-

Materials Science: The compound is used in the development of novel functional materials. It can be used to prepare specialty polymers, where its incorporation can enhance properties like thermal stability or chemical resistance.[1] It also serves as a coupling agent to functionalize surfaces, which is an important step in creating materials for sensors and catalytic applications.[1]

-

Bioconjugation: The reactive benzylic bromide can be used to link biomolecules to other molecules or surfaces, aiding in the development of advanced drug delivery systems and diagnostics.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[4][10][11]

Table 2: GHS Hazard Information and Handling Precautions

| Category | Information | Reference(s) |

| GHS Pictogram | Corrosion | [4][12] |

| Signal Word | Danger | [4][11] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [4][11][12] |

| Engineering Controls | Use only under a chemical fume hood. Ensure eyewash stations and safety showers are nearby. | [10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (meeting EN166 standard), and a lab coat. | [10][11] |

| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid dust formation. | [10][12] |

| Storage | Keep container tightly closed in a dry, cool (0-8 °C), and well-ventilated place. Store in a corrosives area. | [1][10][12] |

| Incompatibilities | Strong bases. | [10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | [10][11] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. | [10] |

| Transport | Classified as a Dangerous Good for transport, which may incur additional shipping charges. | [3] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic synthetic tool. Its bifunctional nature provides a reliable platform for the controlled and sequential introduction of molecular complexity. For researchers in drug discovery, it offers a proven pathway to novel heterocyclic systems and functionalized scaffolds. For materials scientists, it provides a means to create advanced polymers and surfaces. A thorough understanding of its synthesis, reactivity, and handling is essential for safely and effectively harnessing its full potential in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 7115-89-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 7. 7115-89-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

Core Compound Profile: Nomenclature and Physicochemical Properties

An In-Depth Technical Guide to 2-(Bromomethyl)benzoic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, spectroscopic signature, validated synthesis protocols, key reactive pathways, and its application as a versatile building block in the development of novel therapeutic agents.

This compound, also known by its synonym α-bromo-o-toluic acid, is a halogenated aromatic carboxylic acid.[1] Its structure features a carboxylic acid group and a bromomethyl group positioned ortho to each other on a benzene ring. This unique arrangement imparts dual reactivity, making it a highly valuable intermediate in multi-step organic synthesis.

The compound's fundamental properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][2][3][4] |

| Molecular Weight | 215.04 g/mol | [2][3][4][5][6] |

| CAS Number | 7115-89-1 | [1][2][4][6] |

| Appearance | White to off-white solid/powder | [1][7] |

| Melting Point | 146-152 °C (decomposes) | [1][4][7] |

| Solubility | Insoluble in water | [7] |

| IUPAC Name | This compound | [3] |

Spectroscopic Characterization

Accurate characterization is critical for verifying the identity and purity of this compound in a research setting. The expected spectroscopic data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals. The aromatic protons (4H) would appear in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns due to ortho- and meta-coupling. A characteristic singlet for the benzylic methylene protons (CH₂Br) would be observed further downfield than a typical methyl group, likely in the δ 4.5-5.0 ppm range. The acidic proton of the carboxylic acid group would present as a broad singlet at a high chemical shift, typically >10 ppm, which is exchangeable with D₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak for the carbonyl (C=O) stretch will be present around 1700 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected in the lower frequency region, typically 500-600 cm⁻¹.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. Common fragmentation patterns include the loss of the bromine atom (M-Br) and the loss of the carboxylic acid group (M-COOH).

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the free-radical bromination of o-toluic acid. This reaction selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choice: The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it does not interfere with the radical mechanism.[6] Initiation via a UV lamp provides the energy to homolytically cleave the Br-Br bond, starting the chain reaction.[6] The reaction is run at reflux to ensure a sufficient reaction rate.

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from established literature procedures.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-toluic acid (1.0 eq) in carbon tetrachloride (CCl₄).

-

Initiation: Heat the solution to reflux. Position a 200W tungsten lamp or a similar UV source to irradiate the flask.

-

Bromination: Prepare a solution of bromine (1.0 eq) in CCl₄ and add it dropwise to the refluxing mixture via the dropping funnel. A vigorous evolution of hydrogen bromide gas and a sustained reflux will be observed. Maintain a pale orange color throughout the addition.

-

Reaction Monitoring (Self-Validation): After the addition is complete, continue heating and irradiating for an additional 5-10 minutes. Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase until no starting material is visible.

-

Product Isolation: Cool the reaction mixture to approximately 65°C and add n-hexane to precipitate the product.

-

Purification: Further cool the suspension to room temperature. Collect the colorless solid by vacuum filtration, wash thoroughly with n-hexane to remove non-polar impurities, and dry in a vacuum oven.

-

Characterization: Confirm the identity and purity of the resulting this compound using NMR analysis.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical transformations.

-

Benzylic Bromide (Electrophilic Site): The bromomethyl group is an excellent electrophile. The C-Br bond is polarized, and the carbon is susceptible to nucleophilic attack, typically via an Sₙ2 mechanism. This makes it an ideal substrate for introducing the o-carboxybenzyl moiety onto nucleophiles such as amines, alcohols, and thiols.

-

Carboxylic Acid (Nucleophilic Site): The carboxylic acid group can act as a nucleophile and undergo classic reactions like esterification (e.g., Fischer esterification with an alcohol under acidic conditions) or conversion to an amide via an activated intermediate (e.g., an acyl chloride).[4][7]

This dual reactivity allows researchers to use the molecule as a versatile linker, either by first reacting the bromomethyl group and then modifying the carboxylic acid, or vice versa.

Caption: Dual reactivity pathways of this compound.

Applications in Drug Development and Research

This compound is not merely a laboratory curiosity; it is a key intermediate in the synthesis of complex, high-value molecules.

-

Pharmaceutical Intermediates: The compound is widely used to construct larger molecules with therapeutic potential. It serves as a building block for creating agents with reported antibacterial and anti-inflammatory properties.[1] The o-carboxybenzyl group is a common structural motif in pharmacologically active compounds.

-

Scaffold for Targeted Therapies: While sometimes identified as a related substance in the synthesis of drugs like the kinase inhibitor Imatinib[4], its structure is representative of the types of fragments used to build potent and selective inhibitors. The ortho-substitution pattern correctly orients functional groups for binding within the active sites of enzymes.

-

Bioconjugation and Materials Science: Its reactivity is harnessed to tether biologically active molecules to surfaces or polymers.[1] This is a foundational technique in the development of advanced drug delivery systems, diagnostic assays, and functionalized biomaterials.[1]

Safety, Handling, and Storage

Due to its reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | GHS Pictogram | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | [3][8] |

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[9] Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][7][10]

-

Incompatibilities: Keep away from strong bases and oxidizing agents.[9]

Conclusion

This compound is a cornerstone intermediate for chemists in both academic and industrial settings. Its molecular weight of 215.04 g/mol and well-defined physicochemical properties, combined with its predictable and versatile bifunctionality, make it an indispensable tool. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to safely and effectively leverage this compound in the synthesis of novel pharmaceuticals, advanced materials, and complex molecular architectures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 7115-89-1 [m.chemicalbook.com]

- 5. This compound | 7115-89-1 | FB29994 [biosynth.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 7115-89-1|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Accurate Determination of the Melting Point for 2-(Bromomethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the accurate determination of the melting point of 2-(Bromomethyl)benzoic acid (CAS No. 7115-89-1). Designed for researchers, chemists, and quality control professionals in the pharmaceutical and chemical synthesis sectors, this document moves beyond a simple procedural outline. It delves into the scientific principles underpinning the methodology, emphasizing the causal relationships between experimental technique and data integrity. We present collated physical property data, a detailed, self-validating experimental protocol using the capillary method, and critical insights into result interpretation and safety. Our objective is to equip the practicing scientist with the expertise to generate reliable, reproducible melting point data, a critical parameter for identity confirmation and purity assessment of this versatile chemical intermediate.

Introduction: The Significance of a Melting Point

This compound is a bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceutical agents and novel materials.[1][2][3] Its utility stems from the presence of both a reactive benzylic bromide and a carboxylic acid group.[2][3] In any synthetic workflow, the verification of a compound's identity and purity is a non-negotiable cornerstone of scientific rigor.

The melting point is a fundamental thermochemical property that serves as a primary indicator of purity for a crystalline solid.[4] A pure, crystalline compound exhibits a sharp, well-defined melting point range, typically spanning 0.5-1.0°C. Conversely, the presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[5] Therefore, the accurate determination of the melting point for this compound is not merely a data collection exercise; it is a critical validation step in research, development, and quality assurance.

Physical Properties: Reported Melting Point Data

A review of data from prominent chemical suppliers provides a consensus on the expected melting point of this compound. It is crucial to note that some sources indicate decomposition at or near the melting point, which can be observed as darkening or gas evolution during the analysis.

| Parameter | Value | Source |

| Melting Point | 148-151 °C | ChemicalBook[2][6] |

| Melting Point | 146-152 °C (dec.) | Chem-Impex[1] |

| Appearance | White solid / powder | Chem-Impex, ChemicalBook[1][2] |

| Molecular Formula | C₈H₇BrO₂ | PubChem[7] |

| Molecular Weight | 215.04 g/mol | PubChem[7] |

Experimental Protocol: Capillary Melting Point Determination

This section details a robust, field-proven methodology for determining the melting point of this compound using a modern digital melting point apparatus. The protocol is designed to be self-validating by incorporating both a rapid preliminary determination and a subsequent, precise measurement.

Causality in Experimental Design

The reliability of the final melting point range is directly dependent on meticulous sample preparation and a controlled heating rate.

-

Sample Purity and Form: The sample must be completely dry. Solvents, even in trace amounts, act as impurities and will artificially depress and broaden the melting range.[8][9] Grinding the crystalline solid into a fine powder ensures uniform packing and efficient heat transfer.[10]

-

Heating Rate: The most significant source of error in melting point determination is an excessively rapid heating rate. The system—comprising the heating block, capillary tube, sample, and thermometer—requires time to reach thermal equilibrium. Heating faster than 1-2 °C per minute near the melting point will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.[10][11]

Workflow for Melting Point Determination

Caption: Experimental workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them into a fine, uniform powder using a mortar and pestle.[10]

-

Ensure the sample is completely dry. If there is any suspicion of residual solvent, dry the sample under a vacuum for several hours.

-

-

Capillary Tube Loading:

-

Take a capillary melting point tube (sealed at one end). Press the open end into the powdered sample until a small amount of solid enters the tube.[8]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8][11] To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (like a glass tube or condenser) onto the benchtop. The bouncing action will pack the sample tightly.[8]

-

Repeat until the sample height in the capillary tube is 2-3 mm. An excessive sample amount will result in an artificially broad melting range.[8][10]

-

-

Apparatus Setup and Preliminary (Rapid) Determination:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[8][10]

-

Set the apparatus to heat rapidly (e.g., 10-15 °C per minute) to a temperature approximately 15-20 °C below the expected melting point (e.g., to 130 °C).[10]

-

Observe the sample and record an approximate melting range. This first pass prevents spending excessive time on the slow heating phase. Allow the apparatus to cool significantly before the next step.

-

-

Precise Melting Point Determination:

-

Using a fresh sample packed in a new capillary tube, place it in the cooled apparatus. Reusing a previously melted sample can give inaccurate results.[9]

-

Rapidly heat to a starting temperature about 15 °C below the approximate melting point observed in the previous step.[8]

-

Decrease the heating rate to 1-2 °C per minute.[11] This slow rate is critical for accuracy.

-

Carefully observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first drop of liquid appears.[10]

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts, and the entire sample is a clear liquid.[10]

-

The melting point is reported as the range T1 – T2.

-

Interpretation of Results

-

Sharp Melting Range (e.g., 149.0 – 149.8 °C): A narrow range of about 1 °C is indicative of a high-purity sample.

-

Broad Melting Range (e.g., 145 – 150 °C): A range greater than 2 °C suggests the presence of impurities. These impurities disrupt the crystal lattice, requiring less energy to transition to a liquid state over a wider temperature range.[5]

-

Decomposition: If the sample darkens, chars, or evolves gas at the melting point, this should be noted along with the temperature range (e.g., 149-151 °C dec.).[1]

Safety & Handling Considerations

As a Senior Application Scientist, I must stress that procedural excellence is inseparable from a commitment to safety. This compound is a hazardous substance.

-

Hazard Classification: This compound is classified as corrosive. It causes severe skin burns and eye damage (GHS Hazard H314).[7][12] It falls under UN Hazard Class 8.[12]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.

-

-

Disposal: Dispose of used capillary tubes and any waste material in a designated solid hazardous waste container, following institutional and local regulations.

By adhering to this guide, researchers can confidently determine the melting point of this compound, ensuring the quality of their materials and the integrity of their subsequent experimental work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]

- 3. This compound | 7115-89-1 [chemicalbook.com]

- 4. pennwest.edu [pennwest.edu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. This compound CAS#: 7115-89-1 [m.chemicalbook.com]

- 7. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nsmn1.uh.edu [nsmn1.uh.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. 7115-89-1|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)benzoic Acid from o-Toluic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(bromomethyl)benzoic acid, a critical intermediate in pharmaceutical and organic synthesis.[1] The primary focus is on the free-radical bromination of o-toluic acid, a classic and efficient transformation known as the Wohl-Ziegler reaction.[2][3][4] We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, address critical safety considerations, and outline methods for purification and analytical characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding beyond a simple recitation of steps, ensuring a robust and reproducible methodology.

Introduction: The Synthetic Utility of this compound

This compound is a versatile bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic bromide. This unique structure makes it an invaluable building block for creating complex molecular architectures.[1] The benzylic bromide serves as a potent electrophile for nucleophilic substitution reactions, while the carboxylic acid group offers a handle for amide bond formation, esterification, or other derivatizations. Consequently, this compound is a key starting material in the development of novel therapeutic agents, agrochemicals, specialty polymers, and advanced materials.[1] Its controlled synthesis from readily available o-toluic acid is, therefore, a foundational process in many research and development pipelines.

The Core Transformation: Wohl-Ziegler Bromination

The conversion of o-toluic acid to this compound is achieved through a benzylic bromination. The method of choice is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[2][3][4] This approach is highly selective for the benzylic position (the carbon adjacent to the aromatic ring) over electrophilic aromatic substitution on the ring itself.[5][6]

Causality of Reagent Selection

-

N-Bromosuccinimide (NBS): The primary advantage of NBS over elemental bromine (Br₂) is its ability to provide a constant, low concentration of Br₂ in the reaction medium.[2][6] This is crucial for favoring the radical substitution pathway and suppressing the competing ionic addition of bromine to the aromatic ring.[6][7]

-

Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism, which must be initiated.[8] This is accomplished by adding a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate initial radicals that start the chain reaction.[4][9][10] Alternatively, UV irradiation can be used to initiate the reaction.[8][11]

-

Solvent (Carbon Tetrachloride or Alternatives): The ideal solvent must be inert to the radical conditions. Carbon tetrachloride (CCl₄) is the traditional solvent of choice because it is inert and NBS has low solubility in it, which helps maintain the low bromine concentration.[2][7] However, due to its toxicity and environmental impact, CCl₄ has been largely replaced. Safer alternatives include benzene, cyclohexane, or trifluorotoluene.[2][9]

Reaction Mechanism

The Wohl-Ziegler reaction is a classic example of a free-radical chain reaction, consisting of three distinct phases: initiation, propagation, and termination.[8][10]

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, forming initial radicals. These radicals react with trace amounts of HBr present to generate a bromine radical (Br•), or more commonly, react with NBS to generate the succinimidyl radical which then propagates the chain. The key is the generation of a low concentration of molecular bromine, which is then homolytically cleaved by heat or light into two bromine radicals.[7][12]

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of o-toluic acid. This step is highly favored because the resulting benzylic radical is resonance-stabilized by the aromatic ring.

-

The newly formed benzylic radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[8][12]

-

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂ or a bromine radical and a benzylic radical combining.[8]

Below is a diagram illustrating the core propagation steps of the free-radical mechanism.

Caption: The free-radical mechanism of Wohl-Ziegler bromination.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. It is imperative that all steps are performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| o-Toluic Acid | C₈H₈O₂ | 136.15 | 10.0 g | 73.45 | 1.0 |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 13.7 g | 77.0 | 1.05 |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | 0.2 g | 0.83 | 0.01 |

| Benzene | C₆H₆ | 78.11 | 150 mL | - | - |

| Hexane | C₆H₁₄ | 86.18 | ~100 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Synthetic Procedure

The overall workflow for the synthesis is outlined below.

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Method:

-

Reagent Preparation: To a 250 mL round-bottom flask, add o-toluic acid (10.0 g, 73.45 mmol), N-bromosuccinimide (13.7 g, 77.0 mmol), benzoyl peroxide (0.2 g, 0.83 mmol), and a magnetic stir bar.[9]

-

Reaction Setup: Add benzene (150 mL) to the flask. Attach a reflux condenser equipped with a drying tube (containing CaCl₂ or Drierite) to the flask.

-

Reflux and Monitoring: Place the assembly in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux. The reaction is initiated by the thermal decomposition of benzoyl peroxide. The reaction progress can be monitored by observing the solid NBS (denser than benzene) being consumed and replaced by succinimide (which is less dense and will float).[2] The reflux should be maintained for approximately 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cooldown and Workup: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to precipitate the crude product and the succinimide byproduct.

-

Filtration and Washing: Collect the solid by suction filtration using a Buchner funnel.[13] Wash the solid cake thoroughly with boiling water (2 x 50 mL) to dissolve and remove the succinimide byproduct.[9] Follow this with a wash of cold hexane (2 x 25 mL) to remove any non-polar impurities.[13]

-

Purification: Allow the crude product to air-dry on the filter. The crude this compound should then be recrystallized from a minimal amount of hot ethyl acetate or methanol to yield the pure product as white crystals.[9][13]

-

Drying and Storage: Dry the purified crystals in a vacuum oven at 40°C. Store the final product in a sealed container, protected from light and moisture. A typical yield for this reaction is in the range of 70-85%.[11]

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols.

-

N-Bromosuccinimide (NBS): A corrosive solid that causes severe skin burns and eye damage.[14] It is also an oxidizing agent and should be kept away from combustible materials.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Benzoyl Peroxide: An organic peroxide that can be explosive when heated or subjected to shock.[17] It is also a skin and eye irritant.[17] Keep away from heat, sparks, and open flames.[17]

-

Benzene: A flammable liquid and a known carcinogen. All manipulations must be performed within a certified chemical fume hood.

-

General Precautions: Handle all chemicals in a well-ventilated fume hood.[17] Avoid inhalation of dust and vapors.[15] In case of skin contact, wash immediately with soap and water.[14][17]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol [18] |

| Melting Point | 146-152 °C (decomposes)[1] |

| ¹H NMR (DMSO-d₆) | δ ~13.3 (s, 1H, -COOH), δ ~7.9 (d, 1H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~7.5 (t, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~4.9 (s, 2H, -CH₂Br) |

| IR (KBr, cm⁻¹) | ~2900-3100 (broad, O-H stretch), ~1700 (C=O stretch), ~1290 (C-O stretch), ~660 (C-Br stretch) |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion

The Wohl-Ziegler bromination of o-toluic acid is a reliable and selective method for producing this compound. By understanding the free-radical mechanism, exercising careful control over reaction conditions, and adhering to strict safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The detailed protocol and characterization data provided herein serve as a robust guide for its successful implementation in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Toluene on reaction with N-bromosuccinimide gives:A. p-bromomethyl be - askIITians [askiitians.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. prepchem.com [prepchem.com]

- 10. fiveable.me [fiveable.me]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 13. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 14. lobachemie.com [lobachemie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemscience.com [chemscience.com]

- 17. fishersci.com [fishersci.com]

- 18. This compound | C8H7BrO2 | CID 346003 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Free Radical Bromination of o-Toluic Acid

Introduction

The selective functionalization of alkyl side-chains on aromatic rings is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. Among these transformations, the benzylic bromination of substituted toluenes holds a prominent place due to the synthetic versatility of the resulting benzyl bromides. This guide provides a comprehensive technical overview of the free radical bromination of o-toluic acid, a process that yields o-(bromomethyl)benzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of the reaction, provide field-proven experimental protocols, and discuss critical aspects of process control, including side-reaction mitigation and product purification. The causality behind experimental choices will be emphasized to empower the reader with a deep, practical understanding of this important transformation.

Mechanistic Insights: The Free Radical Chain Reaction

The benzylic bromination of o-toluic acid proceeds via a free-radical chain mechanism.[1] This process is characterized by three distinct stages: initiation, propagation, and termination. The high selectivity for the benzylic position is attributed to the resonance stabilization of the intermediate benzylic radical.[2][3]

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator, which generates a small concentration of radicals. While UV light can be used to initiate the homolysis of bromine (Br₂), chemical initiators are more commonly employed for better control and reproducibility.[1][4] Azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes upon heating to yield two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[5][6][7][8] This decomposition is entropically driven by the release of nitrogen gas.[5]

Propagation

The propagation phase consists of a series of chain-carrying steps that consume reactants and form the desired product while regenerating the radical species.

-

Hydrogen Abstraction: A bromine radical, generated in situ, abstracts a hydrogen atom from the benzylic methyl group of o-toluic acid. This is the rate-determining step and is highly selective for the benzylic C-H bond due to its lower bond dissociation energy compared to other C-H bonds in the molecule.[2][3] This selectivity is a key feature of bromination compared to chlorination, which is less selective.[9][10] The resulting o-carboxybenzyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

-

Bromine Abstraction: The o-carboxybenzyl radical then reacts with a molecule of bromine (Br₂) or N-bromosuccinimide (NBS) to form the product, o-(bromomethyl)benzoic acid, and a new bromine radical. This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination

The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals, two o-carboxybenzyl radicals, or a bromine radical and an o-carboxybenzyl radical.

References

- 1. byjus.com [byjus.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 6. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]

- 7. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]

- 8. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 2-(Bromomethyl)benzoic Acid: Reagents, Mechanisms, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Bromomethyl)benzoic Acid

This compound is a versatile bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both a carboxylic acid and a reactive benzylic bromide, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[2] This reagent is a key intermediate in the development of pharmaceuticals, including antibacterial and anti-inflammatory agents, as well as in the creation of novel polymeric materials.[2] The strategic importance of this compound necessitates a thorough understanding of its synthesis to ensure high purity and yield for research and development applications.

This in-depth guide provides a detailed exploration of the reagents and methodologies for the synthesis of this compound, with a primary focus on the most prevalent and efficient synthetic route: the free-radical bromination of o-toluic acid.

The Predominant Synthetic Pathway: Free-Radical Bromination of o-Toluic Acid

The most common and direct method for preparing this compound is through the selective bromination of the benzylic methyl group of o-toluic acid. This reaction proceeds via a free-radical chain mechanism.[3] The success of this synthesis hinges on the appropriate selection of brominating agents and radical initiators to favor substitution at the benzylic position over addition to the aromatic ring.

Key Reagents and Their Roles

The selection of reagents is critical for a successful and selective synthesis. The following table summarizes the primary reagents and their functions in the free-radical bromination of o-toluic acid.

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis | Key Considerations |

| o-Toluic Acid | C₈H₈O₂ | 136.15 | Starting Material | The substrate for benzylic bromination. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | Provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition.[4][5] |

| Bromine | Br₂ | 159.81 | Brominating Agent | Can also be used, typically with UV irradiation, but can lead to side reactions if not carefully controlled.[6] |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator | A common thermal radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals.[7] |

| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Radical Initiator | Another common thermal radical initiator. |

| UV Light (hν) | N/A | N/A | Radical Initiator | Can be used to initiate the reaction by promoting the homolytic cleavage of the bromine-bromine bond.[3][6] |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent | A traditional solvent for radical brominations due to its inertness. However, its use is now highly restricted due to toxicity and environmental concerns.[4][6] |

| Acetonitrile (ACN) | CH₃CN | 41.05 | Solvent | A more polar alternative to CCl₄.[7] |

| Benzene | C₆H₆ | 78.11 | Solvent | Another less polar solvent option.[7] |

Reaction Mechanism: A Step-by-Step Look at Free-Radical Bromination

The free-radical bromination of o-toluic acid proceeds through a classic chain reaction mechanism involving three key stages: initiation, propagation, and termination.[3]

Initiation

The reaction is initiated by the formation of bromine radicals. This can be achieved through the thermal decomposition of a radical initiator like AIBN or by the application of UV light to elemental bromine.[3][8]

-

With AIBN: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂

-

The resulting cyanoisopropyl radicals then react with the brominating agent to generate bromine radicals.

-

With UV Light and Br₂: Br₂ + hν → 2 Br•[8]

Propagation

This is a two-step cycle that generates the product and regenerates the bromine radical.

-

A bromine radical abstracts a hydrogen atom from the methyl group of o-toluic acid to form a stable benzylic radical and hydrogen bromide. The benzylic radical is stabilized by resonance with the aromatic ring.

-

The benzylic radical then reacts with a molecule of the brominating agent (e.g., Br₂ generated in situ from NBS) to form the desired product, this compound, and a new bromine radical, which can then continue the chain reaction.[8]

Termination

The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form bromine, or a bromine radical and a benzylic radical to form the product.[3]

The following diagram illustrates the propagation steps of the free-radical bromination of o-toluic acid.

References

- 1. This compound CAS#: 7115-89-1 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. byjus.com [byjus.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

Spectroscopic Data of 2-(Bromomethyl)benzoic Acid: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(Bromomethyl)benzoic acid. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical data that defines this important chemical intermediate. This compound is a bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic bromide. This unique structure makes it a valuable building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules.

Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of such reagents. In this guide, we will delve into the essential spectroscopic techniques used to characterize this compound: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We will not only present the spectral data but also provide insights into the underlying principles and experimental methodologies, ensuring a comprehensive and practical understanding.

Molecular Structure and Key Features

Before we dive into the spectroscopic data, let's visualize the molecule itself. The structure of this compound dictates the spectroscopic signals we expect to observe.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Interpretation of the IR Spectrum

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad and strong absorption, often obscuring C-H stretches. |

| 3100 - 3000 | C-H stretch | Aromatic Ring | Weak to medium sharp peaks. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption. The position can be influenced by hydrogen bonding. |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to strong absorptions. |

| ~1300 | C-O stretch | Carboxylic Acid | Medium intensity. |

| ~1200 | C-Br stretch | Alkyl Halide | While expected, this region is often complex (fingerprint region). |

| 900 - 650 | C-H bend (out-of-plane) | Aromatic Ring | Strong absorptions indicative of the substitution pattern. |

The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid dimer, a hallmark of this functional group in the solid state. The strong carbonyl (C=O) peak around 1700 cm⁻¹ further confirms the presence of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically downfield and often broad. |

| ~8.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group, deshielded by its electron-withdrawing effect. |

| ~7.4 - 7.6 | Multiplet | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet. |

| ~4.9 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to the electron-withdrawing bromine and the aromatic ring, shifting them downfield. |

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The carbon-13 NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~138 | Ar-C | Quaternary aromatic carbon attached to the -CH₂Br group. |

| ~133 | Ar-C | Quaternary aromatic carbon attached to the -COOH group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~131 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~32 | -CH₂Br | The benzylic carbon attached to the bromine is shifted downfield. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound has been reported.[3] The molecular ion peak (M⁺) is expected at m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key Fragmentation Peaks: [3]

| m/z | Proposed Fragment | Structure |

| 214/216 | [M]⁺ | [C₈H₇BrO₂]⁺ |

| 135 | [M - Br]⁺ | [C₈H₇O₂]⁺ |

| 134 | [M - HBr]⁺ | [C₈H₆O₂]⁺ |

| 133 | [M - Br - H₂]⁺ | [C₈H₅O₂]⁺ |

The base peak is observed at m/z 135, which corresponds to the loss of the bromine radical. This is a very stable benzylic carbocation, and its high abundance is expected. The presence of the isotopic pattern for bromine-containing fragments is a key diagnostic feature in the mass spectrum.

Figure 2: Key fragmentation pathways of this compound in EI-MS.

Conclusion